molecular formula C12H23N2O5P B8755700 Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate CAS No. 65884-79-9

Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate

Cat. No. B8755700
Key on ui cas rn: 65884-79-9
M. Wt: 306.30 g/mol
InChI Key: LCLFUDOECCRUTI-UHFFFAOYSA-N
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Patent
US04145510

Procedure details

To a mixture of 829 grams (6 moles) of diethyl phosphite and 589 grams (6 moles) of mesityl oxide contained in a 12 liter three-necked flask fitted with stirrer, thermometer and powder funnel was gradually added a solution of 81.6 grams (1.2 moles) of sodium ethoxide in 400 grams of ethanol with water bath cooling, over a period of 8 minutes. The addition reaction was strongly exothermic and the reaction mixture reached a peak temperature of 130° C. during the period. The reaction mixture was cooled to 30° C., then the following reagents were added: 1730 grams (18 moles) of powdered ammonium carbonate, 2000 ml of ethanol, 469 grams (7.2 moles) of potassium cyanide and 2400 ml of distilled water. The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours. After cooling to room temperature, the reaction mixture consisting of two liquid phases was diluted with 2000 ml of chloroform, stirred and allowed to settle. The top organic phase was separated and concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg, leaving 1545 grams (84%) of the desired hydantoin phosphonate as a clear orange syrup. The hot syrup was dissolved in 2800 ml of ethyl acetate. After crystallization overnight at 0° C., the crystalline product was filtered, washed with 2500 ml of cold ethyl acetate and dried, yielding 990 grams (54%) of pure 5-methyl-5-(2-diethylphosphono-2-methylpropyl)hydantoin, m.p. 147.5°-148° C.
Quantity
829 g
Type
reactant
Reaction Step One
Quantity
589 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
1730 g
Type
reactant
Reaction Step Three
Quantity
469 g
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five
Quantity
2000 mL
Type
solvent
Reaction Step Six
Name
Quantity
2400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].O=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].[O-:16][CH2:17]C.[Na+].[C:20](=[O:23])([O-])[O-].[NH4+:24].[NH4+:25].[C-]#N.[K+]>C(O)C.C(Cl)(Cl)Cl.O>[CH3:11][C:10]1([CH2:12][C:13]([P:1]([O:5][CH2:6][CH3:7])([O:2][CH2:3][CH3:4])=[O:8])([CH3:15])[CH3:14])[NH:25][C:20](=[O:23])[NH:24][C:17]1=[O:16] |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
829 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
589 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Two
Name
Quantity
81.6 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1730 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Four
Name
Quantity
469 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
2400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
contained in a 12 liter three-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling, over a period of 8 minutes
Duration
8 min
ADDITION
Type
ADDITION
Details
The addition reaction
CUSTOM
Type
CUSTOM
Details
a peak temperature of 130° C.
ADDITION
Type
ADDITION
Details
the following reagents were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The top organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)CC(C)(C)P(=O)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1545 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 420.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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